molecular formula C11H14N2O3S B1399968 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide CAS No. 1300027-06-8

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide

Cat. No.: B1399968
CAS No.: 1300027-06-8
M. Wt: 254.31 g/mol
InChI Key: OCRSQXXPDMMEQV-UHFFFAOYSA-N
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Description

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields Indole derivatives are significant due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol. This reaction yields the indole derivative in moderate yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the acetyl group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitro compounds can be used to introduce substituents at specific positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine), nitro compounds

Major Products Formed

    Oxidation: Sulfonic acid derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated or nitro-substituted indole derivatives

Scientific Research Applications

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide involves its interaction with various molecular targets and pathways. The indole ring structure allows it to bind to multiple receptors and enzymes, modulating their activity. This compound can inhibit specific enzymes, block receptor sites, or interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure, used in plant growth and development studies.

    1-Acetylindole: A simpler indole derivative with fewer functional groups, used in organic synthesis.

    Indole-2-carboxylic acid: Another indole derivative with carboxylic acid functionality, used in medicinal chemistry.

Uniqueness

1-Acetyl-2,3-dihydro-1H-indole-6-sulfonic acid methylamide is unique due to its combination of acetyl, sulfonic acid, and methylamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic applications and chemical transformations.

Properties

IUPAC Name

1-acetyl-N-methyl-2,3-dihydroindole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(14)13-6-5-9-3-4-10(7-11(9)13)17(15,16)12-2/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRSQXXPDMMEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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